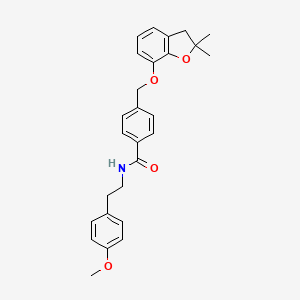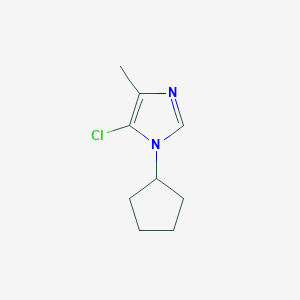
1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of B-cells. Therefore, inhibition of BTK has emerged as a promising strategy for the treatment of various B-cell malignancies.
Applications De Recherche Scientifique
Urea Biosensors Urea (carbamide) is an organic compound widely studied for its role in nitrogen metabolism in the human body and its presence in various environments, including agricultural and food preservation sectors. Research on urea biosensors has made significant advances in detecting and quantifying urea concentrations. These biosensors utilize the enzyme urease as a bioreceptor element, with recent decades seeing the integration of different nanoparticles and carbon materials for enhanced enzyme immobilization and sensor performance. This comprehensive review of urea biosensors showcases the pivotal role of material science in improving the sensitivity and durability of biosensors, offering broad implications for healthcare and environmental monitoring (Botewad et al., 2021).
Urease Inhibitors in Medical Applications The enzyme urease plays a crucial role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The quest for effective urease inhibitors has led to the exploration of various chemical groups, including urea derivatives, as potential drugs. These inhibitors aim to treat infections by blocking the enzyme's activity, highlighting the clinical relevance of urea derivatives in developing new therapeutic strategies. Despite the challenges posed by side effects in some cases, the pursuit of safer and more effective urease inhibitors continues, underscoring the medicinal potential of urea derivatives (Kosikowska & Berlicki, 2011).
Environmental Degradation of Fluorinated Compounds Polyfluoroalkyl chemicals, containing urea structures, are under scrutiny for their environmental persistence and potential to degrade into perfluoroalkyl acids (PFAAs), substances known for their toxic profiles. This review highlights the environmental biodegradability studies on such compounds, emphasizing the need for a deeper understanding of their degradation pathways and the formation of hazardous byproducts. The research calls for more comprehensive studies to evaluate the environmental fate of fluorinated urea derivatives and their impact on ecosystems (Liu & Avendaño, 2013).
Fluorinated Alternatives and Environmental Concerns The transition to fluorinated alternatives for long-chain perfluoroalkyl substances (PFASs) has raised questions about their safety and environmental impact. This review examines over 20 fluorinated substances used in various applications, from fluoropolymer manufacture to consumer products, assessing their environmental releases and potential risks. The limited available data suggest that these alternatives may not be entirely safe, highlighting significant gaps in our understanding of their long-term effects on human health and the environment (Wang et al., 2013).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-23-14(10-4-2-5-11(17)8-10)9-20-16(22)21-15-12(18)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQSQGNNOJOFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=C(C=CC=C1F)F)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

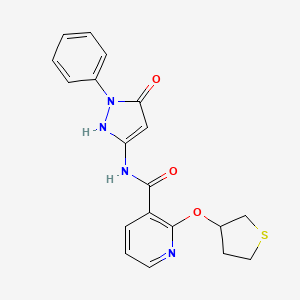
![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
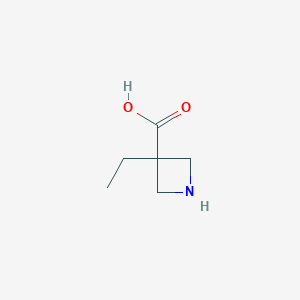

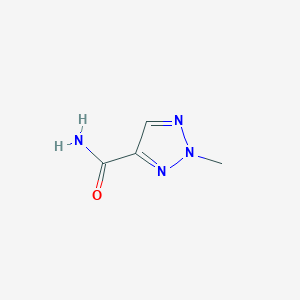


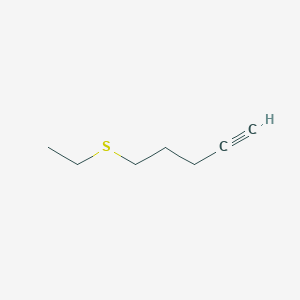
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
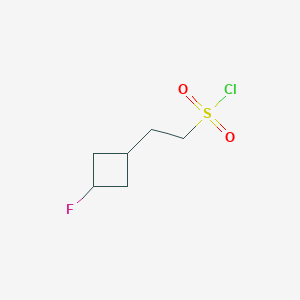
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)
